Xantocillin
Overview
Description
. It is notable for being the first natural product discovered to contain the isocyanide functional group. Xantocillin is characterized by its yellow crystalline appearance and has a chemical formula of C18H12N2O2 with a molar mass of 288.306 g/mol .
Mechanism of Action
Target of Action
Xantocillin, also known as Xanthocillin X, primarily targets the heme biosynthesis pathway in bacteria . Heme is a crucial cofactor in many biological processes, and its biosynthesis is vital for bacterial survival. This compound’s unique mechanism of action involves direct interaction with this pathway, making it a promising candidate for antibiotic development .
Mode of Action
This compound binds to heme through its isonitrile functional groups . This binding prevents heme from fitting into its cognate enzyme pockets, leading to uncontrolled cofactor biosynthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme biosynthesis pathway . By binding to heme, this compound disrupts the normal function of this pathway, leading to an accumulation of porphyrins and corresponding stress, which has deleterious effects on bacterial viability .
Result of Action
The result of this compound’s action is the effective killing of bacteria, including difficult-to-treat Gram-negative bacteria such as the critical priority pathogen Acinetobacter baumannii . By disrupting heme biosynthesis, this compound induces stress in bacteria that ultimately leads to their death .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of metals in the environment can affect this compound’s mechanism of action. Previous studies identified copper binding and disruption of copper-dependent enzymes as a mechanistic target of isonitrile compounds . .
Biochemical Analysis
Biochemical Properties
Xantocillin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in bacterial metabolism. One of the key interactions is with the enzyme porphobilinogen synthase, which is crucial for heme biosynthesis . This compound binds to this enzyme, disrupting its function and leading to reduced heme production . This interaction results in the accumulation of porphyrins and subsequent stress on bacterial cells, ultimately inhibiting their growth . Additionally, this compound has been shown to bind to copper-dependent enzymes, further contributing to its antibacterial activity .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts heme biosynthesis, leading to the accumulation of toxic intermediates and cell death . This disruption affects cell signaling pathways and gene expression, particularly those involved in stress responses and metabolic regulation . In mammalian cells, this compound exhibits low toxicity, making it a promising candidate for therapeutic applications . Its impact on cellular metabolism includes the inhibition of key enzymes, leading to altered metabolic flux and reduced bacterial viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of porphobilinogen synthase, preventing the enzyme from catalyzing the formation of porphobilinogen, a precursor in heme biosynthesis . This binding interaction is highly specific and results in the accumulation of porphyrins, which are toxic to bacterial cells . Additionally, this compound’s ability to bind to copper-dependent enzymes further enhances its antibacterial activity by disrupting essential metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that this compound maintains its antibacterial activity for several weeks, but its potency may decrease with prolonged storage . In vitro studies have demonstrated that this compound’s effects on bacterial cells are rapid, with significant inhibition of growth observed within hours of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity to the host . At higher doses, some adverse effects have been observed, including mild toxicity and alterations in normal cellular functions . Threshold effects have been identified, where doses above a certain level result in diminished returns in terms of antibacterial efficacy and increased risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to heme biosynthesis. By inhibiting porphobilinogen synthase, this compound disrupts the normal flow of metabolites through the heme biosynthesis pathway . This disruption leads to the accumulation of porphyrins and other intermediates, which can have deleterious effects on bacterial cells . Additionally, this compound’s interactions with copper-dependent enzymes suggest its involvement in copper metabolism and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the bacterial cell membrane and intracellular compartments . This compound’s distribution is influenced by its chemical properties, including its solubility and affinity for certain biomolecules . This targeted distribution enhances its antibacterial efficacy by ensuring that it reaches the sites of infection .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is primarily localized to the cytoplasm and cell membrane of bacterial cells, where it exerts its antibacterial effects . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, enhancing its ability to interact with key enzymes and disrupt metabolic processes . This precise localization is essential for its effectiveness as an antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xantocillin can be synthesized through various chemical routes. One common method involves the chemical degradation and subsequent synthesis from simpler organic compounds. The structure of this compound, 1,4-(4-hydroxyphenyl)-butadiene-(1,3)-diisonitrile-(2,3), was established through chemical investigations .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Penicillium notatum under controlled conditions. The fungus is grown in a nutrient-rich medium, and this compound is extracted from the culture using organic solvents. The compound is then purified through crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Xantocillin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The isocyanide functional group is particularly reactive and can participate in a range of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the isocyanide group .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield amines .
Scientific Research Applications
Comparison with Similar Compounds
Xantocillin can be compared with other isocyanide-containing compounds such as questiomycin A and U0126. These compounds share similar structural features but differ in their specific biological activities and applications .
Questiomycin A: Another isocyanide natural product with antimicrobial properties.
U0126: A synthetic compound that also contains the isocyanide group.
This compound’s uniqueness lies in its dual isocyanide groups and its broad spectrum of biological activities, making it a versatile compound in both research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(1Z,3Z)-4-(4-hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c1-19-17(11-13-3-7-15(21)8-4-13)18(20-2)12-14-5-9-16(22)10-6-14/h3-12,21-22H/b17-11-,18-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMVKDUTYAGKEW-WHYMJUELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC=C(C=C2)O)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[N+]/C(=C\C1=CC=C(C=C1)O)/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018149 | |
Record name | Xantocillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
580-74-5, 11042-38-9 | |
Record name | Xanthocillin X | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=580-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xantocillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthocillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011042389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xantocillin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xantocillin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xantocillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xanthocillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANTOCILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Z55VZ40D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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